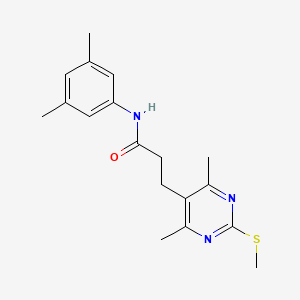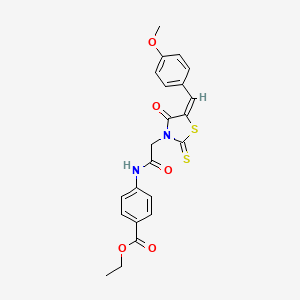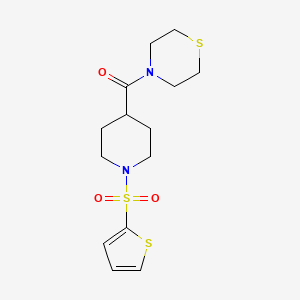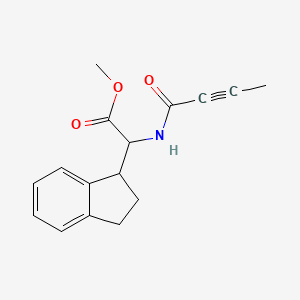
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. Its molecular formula is C6H9NO2S .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically 3-amino-4,5-dihydrothiophene-2-carboxylic acid (or its derivatives) with pentanoic acid (also known as valeric acid) in the presence of suitable reagents. The esterification process leads to the formation of This compound .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiophene ring fused with an amido group and an ester group . The methyl substituent is attached to the amido nitrogen , and the pentanamido group is linked to the thiophene carbon . The carboxylate moiety completes the structure .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate has shown potential applications in various fields of scientific research. It has been used as a ligand for the synthesis of metal complexes, as well as a building block for the synthesis of organic compounds. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of cancer and other diseases.
作用機序
The mechanism of action of Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been utilized in the synthesis of metal complexes and the detection of metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility. It has been studied for its potential use in drug delivery systems and as a contrast agent for medical imaging. However, further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate has several advantages for use in lab experiments. It is easy to synthesize and has good stability. It can also be easily modified to suit different experimental needs. However, its low solubility in water can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate. One potential area of study is its use as a drug candidate for the treatment of cancer and other diseases. Another area of study is its potential use as a contrast agent for medical imaging. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
合成法
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-amino-3-pentanone with ethyl 3-bromopropionate, followed by the reaction of the resulting intermediate with thiourea and methyl chloroformate. The final product is obtained through the reaction of the intermediate with sodium hydroxide and methyl iodide.
特性
IUPAC Name |
methyl 4-(pentanoylamino)-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-3-4-5-9(13)12-8-6-7-16-10(8)11(14)15-2/h3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPJBWFWFLPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(SCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)
![2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2883685.png)




![2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2883694.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)

![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)

![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2883705.png)